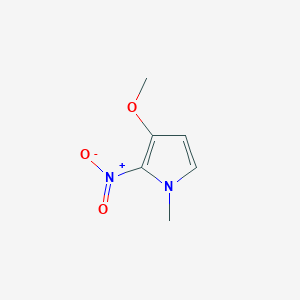
3-Methoxy-1-methyl-2-nitro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-methyl-2-nitro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C6H8N2O3 It is characterized by a pyrrole ring substituted with methoxy, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-2-nitro-1H-pyrrole typically involves the nitration of 3-methoxy-1-methylpyrrole. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-2-nitro-1H-pyrrole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 3-Methoxy-1-methyl-2-amino-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation: this compound-5-carboxylic acid.
Scientific Research Applications
3-Methoxy-1-methyl-2-nitro-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methyl-2-nitro-1H-pyrrole and its derivatives depends on the specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-methyl-1H-pyrrole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Methoxy-2-nitro-1H-pyrrole: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
1-Methyl-2-nitro-1H-pyrrole: Lacks the methoxy group, leading to different electronic and steric effects.
Uniqueness
3-Methoxy-1-methyl-2-nitro-1H-pyrrole is unique due to the presence of all three substituents (methoxy, methyl, and nitro) on the pyrrole ring. This combination of groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-methoxy-1-methyl-2-nitropyrrole |
InChI |
InChI=1S/C6H8N2O3/c1-7-4-3-5(11-2)6(7)8(9)10/h3-4H,1-2H3 |
InChI Key |
DELLMUKWQNIAON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















